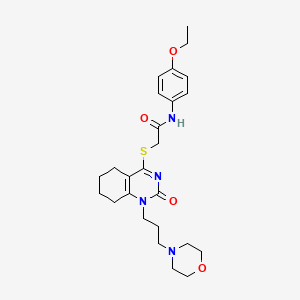

N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

CAS No.: 899950-59-5

Cat. No.: VC6996338

Molecular Formula: C25H34N4O4S

Molecular Weight: 486.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899950-59-5 |

|---|---|

| Molecular Formula | C25H34N4O4S |

| Molecular Weight | 486.63 |

| IUPAC Name | N-(4-ethoxyphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C25H34N4O4S/c1-2-33-20-10-8-19(9-11-20)26-23(30)18-34-24-21-6-3-4-7-22(21)29(25(31)27-24)13-5-12-28-14-16-32-17-15-28/h8-11H,2-7,12-18H2,1H3,(H,26,30) |

| Standard InChI Key | XEYOSMMFGSXQJA-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 |

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, N-(4-ethoxyphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide, reflects its three primary components:

-

Hexahydroquinazolinone Core: A bicyclic system comprising a pyrimidine ring fused to a partially saturated cyclohexane ring, with a ketone group at position 2.

-

Morpholinopropyl Substituent: A 3-morpholinopropyl group attached to the quinazolinone nitrogen, introducing a tertiary amine and ether functionality .

-

Thioacetamide-Ethoxyphenyl Moiety: A sulfur-linked acetamide group connecting the core to a 4-ethoxyphenyl aromatic ring .

The SMILES notation (CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4) and InChIKey (SFJCLZQSAMVDBT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound likely involves a multi-step sequence:

-

Quinazolinone Core Formation: Cyclocondensation of cyclohexanone derivatives with urea or thiourea under acidic conditions .

-

Morpholinopropyl Introduction: Alkylation of the quinazolinone nitrogen using 3-morpholinopropyl chloride or similar electrophiles .

-

Thioacetamide Coupling: Reaction of 4-mercaptoquinazolinone intermediates with N-(4-ethoxyphenyl)chloroacetamide.

Purification typically employs column chromatography, with structural confirmation via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

-

Morpholinopropyl Chain: Enhances solubility and enzyme binding via hydrogen bonding .

-

Thioether Linkage: Improves metabolic stability compared to oxygen analogs .

-

4-Ethoxyphenyl Group: Modulates lipophilicity and membrane permeability .

Pharmacokinetic and Toxicity Profiling

ADME Properties

Predicted parameters using in silico tools suggest:

-

Lipophilicity (LogP): ~3.1, indicating moderate membrane permeability .

-

Water Solubility: Likely low due to the aromatic and aliphatic hydrocarbon content.

-

CYP450 Interactions: The morpholine moiety may inhibit CYP3A4, necessitating caution in drug combinations .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

Future Directions and Research Gaps

-

Biological Screening: Prioritize in vitro assays against fungal and bacterial pathogens.

-

Structural Optimization: Explore halogenation (e.g., 4-chlorophenyl analogs) to enhance target binding .

-

In Vivo Pharmacokinetics: Assess bioavailability and tissue distribution in rodent models.

-

Toxicological Profiling: Evaluate acute and chronic toxicity to establish safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume